

Dimethyl Azelate: A Comprehensive Technical Guide to Its Applications

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl Azelate (DMA), the dimethyl ester of azelaic acid, is a versatile organic compound with a growing range of applications across various scientific and industrial sectors.[1][2] Its unique physicochemical properties, including low volatility, good thermal stability, and solubility in organic solvents, make it a valuable ingredient in cosmetics, a functional component in lubricants, and a key intermediate in polymer synthesis.[1][2][3] While its parent compound, azelaic acid, is well-known for its therapeutic effects in dermatology, Dimethyl Azelate is gaining attention for its potential as a plasticizer in pharmaceutical formulations and as a subject of research in environmental science.[1][4] This technical guide provides a comprehensive overview of the applications of Dimethyl Azelate, with a focus on its core functionalities, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of **Dimethyl Azelate** is crucial for its effective application. The following tables summarize key quantitative data for this compound.

Table 1: General and Physical Properties of **Dimethyl Azelate**



Property	Value	Reference(s)
Molecular Formula	C11H20O4	[5][6]
Molecular Weight	216.27 g/mol	[5][6][7][8]
Appearance	Colorless to pale yellow liquid	[2][9]
Melting Point	18 °C	[5][10]
Boiling Point	156 °C at 20 mmHg	[5][8][10]
Density	1.007 g/mL at 25 °C	[5][8][10]
Refractive Index	n20/D 1.435	[5][10]
Vapor Pressure	<1 mmHg at 20 °C	[5][8][10]
Flash Point	>113 °C (>230 °F)	[5][8][10]
Water Solubility	863 mg/L at 25 °C	[5][10]
Solubility	Soluble in organic solvents like chloroform and ethyl acetate	[2][5][10]
LogP	2.5 - 2.86 at 25 °C	[5][10]

Table 2: Spectroscopic and Chromatographic Data for Dimethyl Azelate

Technique	Key Data Points	Reference(s)
¹H NMR	Spectral data available	[7][11]
¹³ C NMR	Spectral data available	
IR Spectroscopy	Spectral data available	[7]
Mass Spectrometry (GC-MS)	Characteristic fragmentation patterns observed. Parent peak [M+1]+ at m/z 217.	[1][12]
Kovats Retention Index	Standard non-polar: 1511, 1510, 1485, 1519, etc.	[7]



Core Applications

Dimethyl Azelate's utility stems from its adaptable chemical structure. Its primary applications are detailed below.

Plasticizer

Dimethyl Azelate functions as a plasticizer, a substance added to materials to increase their flexibility and durability.[1][9] This property is particularly relevant in the polymer industry.[1] In pharmaceutical formulations, plasticizers are crucial for creating flexible films for oral dosage forms and transdermal patches.[13][14] They work by embedding themselves between polymer chains, reducing intermolecular forces and thereby lowering the glass transition temperature of the polymer.[14][15]

Lubricant and Industrial Applications

In the industrial sector, **Dimethyl Azelate** is utilized in the formulation of lubricants, where its low volatility and good thermal stability are advantageous.[3] It is also used as a solvent for resins and as an additive in the production of paints and synthetic rubbers.[1]

Cosmetic and Dermatological Applications

Dimethyl Azelate is found in various cosmetic products, including creams and lotions, where it acts as an emollient and improves the spreadability of the formulation.[16] While its parent compound, azelaic acid, is an established treatment for acne and rosacea due to its anti-inflammatory and antimicrobial properties, **Dimethyl Azelate**'s role in this area is primarily as a more skin-penetrable precursor.[1][17] It is considered to be a reversible inhibitor of tyrosinase and other oxidoreductases, which is relevant for treating mild to moderate acne vulgaris.[17]

Chemical Intermediate

As a diester, **Dimethyl Azelate** serves as a versatile chemical intermediate for the synthesis of other molecules.[3] The two ester groups are reactive sites for nucleophilic attack, allowing for reactions such as hydrolysis to revert to azelaic acid and methanol, and transesterification to create different esters.[1] This reactivity makes it a valuable building block in the synthesis of biodegradable polymers and other specialty chemicals.[1]



Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and analysis of **Dimethyl Azelate**.

Synthesis of Dimethyl Azelate via Acid-Catalyzed Esterification

This protocol describes the synthesis of **Dimethyl Azelate** from azelaic acid and methanol using an acid catalyst.[1]

Materials:

- Azelaic acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (H₂SO₄) or Boron Trifluoride (BF₃)
- Sodium bicarbonate (NaHCO₃) solution (for neutralization)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Organic solvent for extraction (e.g., dichloromethane or hexane)

Procedure:

- In a round-bottom flask, combine azelaic acid and an excess of methanol. A common molar ratio is 1:1.5 to 1:2.2 (azelaic acid to methanol).[1]
- Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1 wt% of the reactants) or another strong acid catalyst.[1][18]
- Equip the flask with a reflux condenser and heat the mixture to reflux (around 70-110 °C) for a specified period (e.g., 1 to 8 hours), monitoring the reaction progress by a suitable method like Thin Layer Chromatography (TLC).[1][18]
- After the reaction is complete, cool the mixture to room temperature.



- · Remove the excess methanol under reduced pressure.
- Dissolve the residue in an organic solvent and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water.[18]
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude **Dimethyl Azelate**.[18]
- Purify the product by vacuum distillation.[1]

Quantitative Analysis of Dimethyl Azelate by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of **Dimethyl Azelate**, often after derivatization of azelaic acid from a sample matrix like a cosmetic cream.[4][19][20]

Materials:

- Sample containing **Dimethyl Azelate** or azelaic acid for derivatization
- Methanol
- Boron trifluoride-methanol solution (BF3-methanol) (for derivatization)
- Hexane (for extraction)
- Saturated sodium chloride (NaCl) solution
- Anhydrous sodium sulfate
- GC-MS system with a suitable column (e.g., HP-5ms)

Procedure:

- Sample Preparation and Derivatization (if starting from azelaic acid):
 - Dissolve a known amount of the sample (e.g., cosmetic cream) in methanol.[12]



- Add a specific volume of BF₃-methanol catalyst (e.g., 4 mL).[12]
- Heat the mixture at a controlled temperature (e.g., 60 °C) for a set time to facilitate the esterification of azelaic acid to **Dimethyl Azelate**.[12]

Extraction:

- After cooling, add hexane and a saturated NaCl solution to the reaction mixture.[4][19]
- Vortex thoroughly to extract the **Dimethyl Azelate** into the hexane layer.[4][19]
- Separate the hexane layer and dry it over anhydrous sodium sulfate.[4][19]
- GC-MS Analysis:
 - Inject an aliquot of the dried hexane extract into the GC-MS.
 - Set the GC oven temperature program (e.g., initial temperature of 80 °C, ramp to 250 °C).
 [21]
 - Set the mass spectrometer to scan a suitable mass range (e.g., 50-550 amu).
 - Identify **Dimethyl Azelate** based on its retention time and characteristic mass spectrum.
 [12]
 - Quantify the amount of **Dimethyl Azelate** using a calibration curve prepared with known concentrations of a **Dimethyl Azelate** standard.

Signaling Pathways and Mechanisms of Action (of the Parent Compound, Azelaic Acid)

While specific signaling pathways for **Dimethyl Azelate** are not extensively documented, its biological activity is largely attributed to its parent compound, azelaic acid. Azelaic acid is known to modulate several pathways relevant to dermatological conditions.

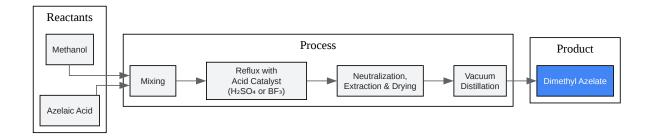
Key mechanisms of action for azelaic acid include:



- Inhibition of Tyrosinase: Azelaic acid competitively inhibits tyrosinase, a key enzyme in melanin synthesis, which is beneficial in treating hyperpigmentation.
- Anti-inflammatory Effects: It can interfere with the NF-κB/MAPK inflammatory signaling pathway and activate the peroxisome proliferator-activated receptor y (PPARy), which has anti-inflammatory properties.[16]
- Antimicrobial Activity: Azelaic acid exhibits broad-spectrum antibacterial effects.
- Antiproliferative Effects: It has a cytostatic effect on keratinocytes, primarily by inhibiting ribonucleotide reductase and enzymes of the mitochondrial respiratory chain.
- ROS Scavenging: Azelaic acid can act as a free radical scavenger, mitigating the effects of reactive oxygen species (ROS).[22] A study on acute myeloid leukemia (AML) showed that azelaic acid exerts its antileukemic effects by regulating the Prdxs/ROS signaling pathway.
 [23]

Visualizations

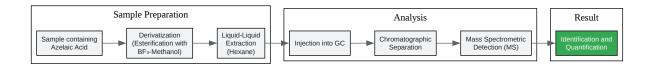
To further elucidate the processes described, the following diagrams are provided.



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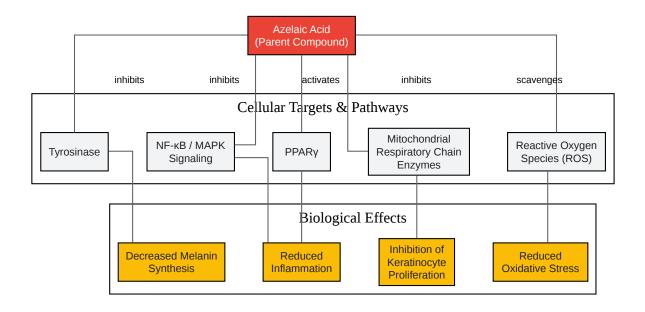
Caption: Workflow for the synthesis of **Dimethyl Azelate** via acid-catalyzed esterification.





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Caption: Experimental workflow for the GC-MS analysis of **Dimethyl Azelate**.



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Caption: Known signaling pathways modulated by the parent compound, Azelaic Acid.

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 To cite this document: BenchChem. [Dimethyl Azelate: A Comprehensive Technical Guide to Its Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156576#introduction-to-the-applications-of-dimethyl-azelate]

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